molecular formula C8H5BrClN B1442276 2-(5-Bromo-2-chlorophenyl)acetonitrile CAS No. 1057216-52-0

2-(5-Bromo-2-chlorophenyl)acetonitrile

Cat. No.: B1442276
CAS No.: 1057216-52-0
M. Wt: 230.49 g/mol
InChI Key: NDXNBYRDDDHFPI-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenyl)acetonitrile is a halogen-substituted aromatic nitrile with the molecular formula C₈H₅BrClN (inferred from analogous compounds in , and 8). The compound features a phenyl ring substituted with bromine at the 5-position and chlorine at the 2-position, with an acetonitrile group (-CH₂CN) attached to the aromatic ring. This compound is likely utilized as an intermediate in pharmaceutical and agrochemical synthesis, given the biological relevance of similar brominated and chlorinated nitriles ().

Properties

IUPAC Name

2-(5-bromo-2-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXNBYRDDDHFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700068
Record name (5-Bromo-2-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057216-52-0
Record name (5-Bromo-2-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Aromatic Bromochlorophenyl Acetonitrile Synthesis via Nucleophilic Substitution

A common and effective approach to synthesize 2-(5-Bromo-2-chlorophenyl)acetonitrile utilizes nucleophilic substitution of halomethylated aromatic compounds with cyanide sources.

General Procedure:

  • Starting from 1-bromo-2-(bromomethyl)-5-chlorobenzene or analogous halomethylated precursors, a suspension of potassium cyanide (KCN) in ethanol is prepared.
  • The halomethylated arene is added to this suspension.
  • The reaction mixture is refluxed and stirred for approximately 8 hours.
  • After completion, the reaction mixture is filtered to remove inorganic salts.
  • The crude product is purified by flash column chromatography using ethyl acetate as the eluent.

This method yields this compound with high purity and good isolated yields (typically around 80-86%) as white solids. The reaction is straightforward and scalable, making it suitable for laboratory and potentially industrial synthesis.

Step Reagents/Conditions Description
1 KCN in EtOH Cyanide source in ethanol suspension
2 1-bromo-2-(bromomethyl)-5-chlorobenzene Halomethylated aryl substrate
3 Reflux, 8 h Promotes nucleophilic substitution
4 Filtration and chromatography Purification of product

Bromination of 2-(2-chlorophenyl)acetonitrile Derivatives

An alternative preparative route involves bromination of 2-(2-chlorophenyl)acetonitrile derivatives to introduce the bromine substituent at the 5-position of the aromatic ring.

Typical Procedure:

  • Dissolve 2-(2-chlorophenyl)acetonitrile in an inert solvent such as chloroform.
  • Maintain the reaction mixture at low temperature (0 °C) and protect from light.
  • Slowly add bromine dropwise to the solution.
  • Stir the mixture at 0 °C for several hours (e.g., 4 hours).
  • Quench the reaction with saturated sodium bicarbonate solution.
  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography using hexane and ethyl acetate mixtures.

This bromination method is selective and efficient for introducing bromine into the aromatic ring, yielding the desired this compound with good purity.

Step Reagents/Conditions Description
1 2-(2-chlorophenyl)acetonitrile Starting acetonitrile derivative
2 Br2 in CHCl3, 0 °C Bromination under cold, dark conditions
3 Saturated NaHCO3 quench Neutralization of excess bromine
4 Extraction and drying Isolation of organic product
5 Flash chromatography Purification of brominated product

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution with KCN KCN in EtOH, reflux 8 h, halomethylated arene ~80-86 Straightforward, high purity, scalable
Aromatic bromination Br2 in CHCl3, 0 °C, quench with NaHCO3 Moderate Selective bromination, requires careful control
Industrial multi-step synthesis Starting from dimethyl terephthalate, multi-step including nitration, bromination ~24 overall (for related intermediates) Suitable for large-scale, cost-effective
Mitsunobu-type coupling (application) Triphenylphosphine, diisopropyl azodicarboxylate, DCM Not yield-focused Used for further functionalization

Research Findings and Notes

  • The nucleophilic substitution approach using KCN is well-documented with isolated yields around 86% and characterized by melting points and spectral data confirming purity.
  • Bromination reactions must be performed under controlled temperature and light conditions to avoid side reactions and ensure regioselectivity.
  • Industrial processes for related halogenated benzoic acid derivatives demonstrate the feasibility of scale-up but involve more complex sequences and moderate overall yields.
  • The compound's role as an intermediate in complex molecule synthesis underscores the importance of reliable preparation methods to support downstream applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-(5-Bromo-2-chlorophenyl)acetonitrile may exhibit significant anticancer properties. It serves as a precursor in the synthesis of bioactive compounds that target various cancer types. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Biological Activity
The compound's structure allows it to interact with various biological targets, potentially acting as an inhibitor for specific enzymes or modulating receptor signaling pathways. Studies have shown its ability to influence cytochrome P450 enzyme activities, which are crucial for drug metabolism .

Organic Synthesis

Intermediate in Synthesis
this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity facilitates nucleophilic substitutions and other transformations, making it a valuable building block for creating complex organic molecules. For example, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols.

Material Science

Development of Organic Semiconductors
The compound has potential applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The presence of halogen atoms enhances its electronic properties, making it suitable for use in electronic devices.

Case Study 1: Anticancer Compound Development

A series of studies evaluated the anticancer potential of various derivatives derived from this compound. One study highlighted a derivative that exhibited IC50 values as low as 2.93 µM against MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutics . The study also demonstrated that these compounds could induce apoptosis in cancer cells through caspase-dependent mechanisms.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as a selective inhibitor for cytochrome P450 enzymes. The findings suggested that modifications to the compound could enhance its selectivity and efficacy in modulating enzyme activity, which is critical for optimizing drug design aimed at reducing side effects while improving therapeutic outcomes .

Compound NameCell LineIC50 (µM)Mechanism
This compound Derivative AMCF-72.93Induces apoptosis
Derivative BA5498.74Inhibits tubulin polymerization
Derivative CHeLa10.72Modulates receptor signaling

Table 2: Reaction Conditions for Synthesis

Reaction TypeReagents UsedConditions
Nucleophilic SubstitutionSodium hydride, AcetonitrileReflux in DMF or THF
ReductionLithium aluminum hydrideAnhydrous conditions

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)acetonitrile largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares 2-(5-Bromo-2-chlorophenyl)acetonitrile with four analogous compounds, highlighting substituent effects on molecular properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound Br (5), Cl (2) C₈H₅BrClN 230.49* Not reported Planar aromatic ring with polar nitrile group
2-(2-Bromo-5-methoxyphenyl)acetonitrile (5d) Br (2), OMe (5) C₉H₈BrNO 242.08 54–56 Methoxy group enhances electron density
2-(5-Bromo-2-fluorophenyl)acetonitrile Br (5), F (2) C₈H₅BrFN 214.04 Not reported Smaller halogen (F) reduces steric hindrance
2-(5-Bromo-2-nitrophenyl)acetonitrile Br (5), NO₂ (2) C₈H₅BrN₂O₂ 241.04 Not reported Electron-withdrawing NO₂ increases reactivity
5-Bromo-2-hydroxybenzonitrile Br (5), OH (2) C₇H₄BrNO 198.02 Not reported Intramolecular O–H⋯N hydrogen bonding

*Calculated based on analogous compounds.

Key Observations:
  • Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., NO₂ in ) lower LUMO energy, enhancing electrophilic reactivity.
  • Hydrogen Bonding : Unlike 5-bromo-2-hydroxybenzonitrile (), nitrile derivatives lack hydroxyl groups, resulting in weaker intermolecular interactions and lower melting points (e.g., 54–56°C for 5d) .
  • Steric and Electronic Profiles : Fluorine () and chlorine substituents impose similar steric demands, but chlorine’s higher electronegativity may polarize the aromatic ring more strongly.

Spectroscopic and Computational Data

  • IR and NMR : For 2-(2-Bromo-5-methoxyphenyl)acetonitrile (5d), IR shows a nitrile stretch at 2251 cm⁻¹ , while ¹H NMR confirms methoxy (δ 3.82 ppm) and aromatic protons (δ 6.77–7.47 ppm) .
  • DFT Studies: Analogous compounds () exhibit non-planar structures with HOMO/LUMO orbitals localized on the aromatic ring and nitrile group, influencing charge transfer properties.

Biological Activity

2-(5-Bromo-2-chlorophenyl)acetonitrile is an organic compound notable for its unique structural features, which include a bromo and a chloro substituent on a phenyl ring, linked to an acetonitrile functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₈H₅BrClN
  • Molecular Weight : 230.49 g/mol
  • CAS Number : 1057216-52-0

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. A comparative study of related compounds revealed the following minimum inhibitory concentrations (MICs) against various pathogens:

Compound NameMIC (µg/mL)Pathogen
This compound40 - 50E. faecalis
2-(4-Bromo-2-chlorophenyl)acetonitrile20 - 30P. aeruginosa
4-Bromo-1-chloro-2-ethylbenzene15 - 25S. typhi
5-Bromo-2-chloro-1,3-diethylbenzene25 - 35K. pneumoniae

These findings suggest that the compound could be effective against a range of bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer activity. The compound has shown efficacy against various cancer cell lines with IC₅₀ values indicating its potency:

Cell LineIC₅₀ (µM)
MCF-7 (breast)12.41
HCT-116 (colon)9.71
PC3 (prostate)7.36

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes and increased lactate dehydrogenase (LDH) enzyme activity in treated cells .

Anti-inflammatory Activity

Preliminary studies suggest that derivatives of acetonitrile compounds, including this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of various acetonitrile derivatives, including this compound. The results indicated that this compound not only exhibited significant antibacterial activity but also showed selective cytotoxicity towards cancer cells while sparing normal cells .

Another research initiative aimed at exploring the structure-activity relationship (SAR) of similar compounds found that modifications in the halogen substituents significantly influenced biological activity, with bromo and chloro groups enhancing antimicrobial potency compared to other substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-chlorophenyl)acetonitrile, and how can purity be validated?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, bromo/chloro-substituted aryl halides can react with cyanide sources (e.g., KCN or NaCN) under controlled conditions. Evidence from analogous syntheses suggests using polar aprotic solvents like acetonitrile with sodium carbonate to stabilize intermediates .
  • Purity Validation :

  • HPLC/GC-MS : Quantify impurities (<2% threshold) and confirm retention time alignment with standards.
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for characteristic nitrile (~110 ppm in 13C^{13}C) and aromatic proton signals. Discrepancies in splitting patterns may indicate regioisomeric byproducts .
  • Melting Point Analysis : Compare experimental values to literature (if available) to detect solvate formation or impurities.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Preventive Measures :

  • Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation or moisture absorption .
  • PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HCN in nitrile reactions) .
    • Emergency Response :
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Exposure : Immediate rinsing (15+ minutes for eyes/skin) and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Technique : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key steps:

  • Data Collection : Optimize crystal mounting to avoid twinning (common in halogenated aromatics).
  • Refinement : Apply anisotropic displacement parameters for Br/Cl atoms. Use the SQUEEZE tool in PLATON to model disordered solvent .
    • Case Study : A related compound, 4-(5-Bromo-2-chlorobenzyl)phenol, showed planar aromatic rings with dihedral angles <5°, confirming minimal steric hindrance from substituents .

Q. What strategies mitigate discrepancies between computational and experimental spectroscopic data?

  • Root Causes :

  • Solvent Effects : DFT calculations (e.g., B3LYP/6-311+G(d,p)) often neglect solvent polarity. Validate with COSMO-RS models for acetonitrile/water systems .
  • Tautomerism : Nitrile/iso-nitrile equilibria may alter IR stretches (~2250 cm1^{-1}). Use variable-temperature NMR to detect dynamic processes .
    • Resolution :
  • Benchmarking : Compare calculated 1H^1H NMR shifts (GIAO method) with experimental data. RMSD >0.5 ppm suggests conformational sampling errors.
  • Hybrid Methods : Combine MD simulations (AMBER) with experimental NOESY to refine rotamer populations .

Q. How can reaction conditions be optimized to suppress byproducts in nitrile-functionalized aryl halides?

  • Byproduct Sources :

  • Hydrolysis : Nitriles hydrolyze to amides/acids in aqueous media. Use anhydrous conditions or phase-transfer catalysts (e.g., TBAB) .
  • Coupling Reactions : Competing Ullmann or Buchwald-Hartwig pathways form dimeric byproducts. Optimize catalyst (e.g., Pd(OAc)2_2/XPhos) and base (Cs2_2CO3_3) ratios .
    • Process Optimization :
  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and stoichiometry to maximize yield.
  • In Situ Monitoring : ReactIR tracks nitrile consumption rates, identifying induction periods or side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromo-2-chlorophenyl)acetonitrile
Reactant of Route 2
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2-(5-Bromo-2-chlorophenyl)acetonitrile

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